molecular formula C18H17N3OS B2838381 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 476295-26-8

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2838381
CAS No.: 476295-26-8
M. Wt: 323.41
InChI Key: YHVYTGXFJCIKCV-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a phenyl-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Coupling Reaction: The phenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiazole.

    Amidation: The final step involves the formation of the benzamide by reacting the thiazole derivative with 4-(dimethylamino)benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, inhibiting their function or altering their activity. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the biological pathways involved.

    Materials Science: In OLEDs, the compound can act as an emitter, where it undergoes electronic transitions that result in the emission of light.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)aniline
  • 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)phenol
  • 4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and materials science.

Properties

IUPAC Name

4-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-21(2)15-10-8-14(9-11-15)17(22)20-18-19-16(12-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVYTGXFJCIKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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